molecular formula C8H7N3O2 B1412296 Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 1256786-55-6

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No. B1412296
M. Wt: 177.16 g/mol
InChI Key: ZLXUPRAKJJCQEW-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been achieved through various methods . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and can lead to a wide range of possible combinations of substituents . The most common substituent at position C3 is a methyl group (66.06%) followed by a hydrogen atom (23.69%) .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate

  • Application Summary : This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
  • Methods of Application : The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
  • Results : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis of Pyrazolo[3,4-b]pyridines

  • Application Summary : This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridines from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .
  • Methods of Application : The synthesis is carried out under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
  • Results : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis of Pyrazolo[3,4-b]pyridines

  • Application Summary : This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridines from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .
  • Methods of Application : The synthesis is carried out under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
  • Results : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

  • Application Summary : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Future Directions

The future directions for the research and development of 1H-pyrazolo[3,4-b]pyridines are promising. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder .

properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-4-9-11-7(5)10-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXUPRAKJJCQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate

CAS RN

1256786-55-6
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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